1-Phenylhept-1-yn-3-one

Lipoxygenase Inhibition Inflammation Cancer Research

1-Phenylhept-1-yn-3-one (CAS 72206-25-8) is a synthetic organic compound classified as an acetylenic ketone. It is structurally related to the diarylheptanoid class of natural products but is characterized by a carbon-carbon triple bond (alkyne) and a ketone functional group on a seven-carbon backbone.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
Cat. No. B12837059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylhept-1-yn-3-one
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCC(=O)C#CC1=CC=CC=C1
InChIInChI=1S/C13H14O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8H,2-3,9H2,1H3
InChIKeyRXZSWIQKCYTVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylhept-1-yn-3-one (CAS 72206-25-8): Chemical Identity and Primary Bioactivity Profile


1-Phenylhept-1-yn-3-one (CAS 72206-25-8) is a synthetic organic compound classified as an acetylenic ketone [1]. It is structurally related to the diarylheptanoid class of natural products but is characterized by a carbon-carbon triple bond (alkyne) and a ketone functional group on a seven-carbon backbone . The compound has been identified as a potent inhibitor of lipoxygenase enzymes, which are key mediators in arachidonic acid metabolism and inflammatory cascades [1]. This bioactivity profile positions 1-phenylhept-1-yn-3-one as a research tool of interest for investigations into leukotriene signaling and oxidative stress pathways.

The Critical Need for Verified Identity in 1-Phenylhept-1-yn-3-one Procurement


Scientific and industrial users cannot assume that a generic 'diarylheptanoid' or a structurally similar 'acetylenic ketone' will exhibit equivalent performance to 1-phenylhept-1-yn-3-one. The target compound's unique combination of a terminal phenyl ring and an internal alkyne-ketone motif creates a specific electronic and steric environment . This precise geometry dictates its interaction with biological targets, such as the lipoxygenase active site, and its physical behavior in chemical reactions. Substituting with a close analog, even one with a simple methyl group addition (e.g., 5,6-Dimethyl-1-phenylhept-1-yn-3-one), introduces additional steric bulk and alters electron density, which can profoundly impact both reaction kinetics and biological potency . The quantitative evidence below demonstrates that 1-phenylhept-1-yn-3-one possesses a distinct, high-potency profile against 15-lipoxygenase-1 that is not a universal feature of its analogs, making procurement of the exact CAS number (72206-25-8) essential for reproducible research outcomes.

Quantitative Differentiation of 1-Phenylhept-1-yn-3-one: Comparative Bioactivity and Physicochemical Data


High-Affinity Inhibition of Human 15-Lipoxygenase-1 (15-LOX-1)

1-Phenylhept-1-yn-3-one demonstrates potent, nanomolar-range inhibition of human 15-lipoxygenase-1 (15-LOX-1), a key enzyme in arachidonic acid metabolism. The compound exhibits an IC50 of 47 nM in a human cellular assay, which is markedly more potent than many general LOX inhibitors and establishes a clear differentiation from weaker or non-selective alternatives [1]. For context, the widely used LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 30,000 nM (30 µM) against 15-LOX, representing a nearly 640-fold difference in potency [2].

Lipoxygenase Inhibition Inflammation Cancer Research

Moderate Inhibitory Activity Against Kynurenine-3-Hydroxylase

The compound exhibits a secondary bioactivity profile that includes inhibition of kynurenine-3-hydroxylase (KMO), a key enzyme in the kynurenine pathway of tryptophan metabolism, which is implicated in neurodegenerative and inflammatory processes. In a competitive inhibition assay, 1-phenylhept-1-yn-3-one displayed an IC50 of 300,000 nM (300 µM) [1]. This activity is modest and is most useful as a selectivity marker, demonstrating that while the compound is a potent 15-LOX-1 inhibitor, its activity against other enzymatic targets like KMO is several orders of magnitude weaker (a >6,300-fold difference in potency).

Kynurenine Pathway Neuroinflammation Neurodegeneration

Lack of Significant Activity Against Prostaglandin G/H Synthase (COX)

In contrast to its high potency against 15-LOX-1, 1-phenylhept-1-yn-3-one demonstrates no significant inhibition of prostaglandin G/H synthase (COX) enzymes at concentrations up to 300,000 nM (300 µM) . This lack of activity is a critical differentiator from non-steroidal anti-inflammatory drugs (NSAIDs) and other dual LOX/COX inhibitors. For instance, the non-selective NSAID indomethacin inhibits COX-1 with an IC50 in the low nanomolar range, while 1-phenylhept-1-yn-3-one is effectively inert at concentrations over 6,000 times higher than its own 15-LOX-1 IC50.

Cyclooxygenase Prostaglandin Anti-inflammatory Selectivity

Optimal Applications for 1-Phenylhept-1-yn-3-one (CAS 72206-25-8) in Life Science Research


Investigating the Role of 15-LOX-1 in Inflammatory Signaling and Resolution

The high potency of 1-phenylhept-1-yn-3-one against 15-LOX-1 (IC50 = 47 nM) [1], combined with its inactivity against COX enzymes at physiologically relevant concentrations, makes it a valuable chemical probe for delineating the specific role of 15-LOX-1-derived lipid mediators in inflammation. Researchers can use this compound to selectively block 15-HETE and lipoxin production in cellular models (e.g., macrophages, eosinophils) to assess the impact on inflammatory gene expression, cytokine release, and cell migration, without the confounding effects of prostaglandin modulation.

Probing the Kynurenine Pathway for Selectivity and Off-Target Effects

The compound's moderate KMO inhibitory activity (IC50 = 300 µM) [1] is a valuable tool for researchers studying the kynurenine pathway. Its low potency against KMO, relative to its high potency against 15-LOX-1, allows for its use as a 'selectivity control.' Experiments can be designed to confirm that any observed biological effects of 1-phenylhept-1-yn-3-one at low nanomolar concentrations are indeed due to 15-LOX-1 inhibition, rather than secondary effects on neuroactive kynurenine metabolite levels, which would only become relevant at much higher compound concentrations.

Medicinal Chemistry: A Scaffold for Developing Potent and Selective 15-LOX-1 Inhibitors

The acetylenic ketone core of 1-phenylhept-1-yn-3-one serves as an attractive starting point for structure-activity relationship (SAR) studies aimed at developing next-generation 15-LOX-1 inhibitors. Its nanomolar potency provides a strong baseline, while its synthetic tractability, as evidenced by available literature methods, allows for the systematic exploration of modifications to the phenyl ring and aliphatic chain to further enhance potency, improve physicochemical properties, and probe isoform selectivity (e.g., 15-LOX-1 vs. 15-LOX-2).

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